molecular formula C21H25N3O4S B4560051 (E)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

(E)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

Cat. No.: B4560051
M. Wt: 415.5 g/mol
InChI Key: GZSVNBHDIZKPRH-CSKARUKUSA-N
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Description

(E)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide is a useful research compound. Its molecular formula is C21H25N3O4S and its molecular weight is 415.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-N-(3-pyridinylmethyl)acrylamide is 415.15657746 g/mol and the complexity rating of the compound is 655. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Compounds

  • Researchers have developed methods for the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines, which are useful in the synthesis of complex organic compounds. These methods involve cyclization of acetylenic sulfones with beta and gamma-chloroamines, demonstrating the versatility of such compounds in organic synthesis (Back & Nakajima, 2000).

Cytotoxicity and Biological Activity

  • Certain derivatives, like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, synthesized from similar compounds, have been evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential in cancer research and treatment (Hassan, Hafez, & Osman, 2014).

Drug Delivery Applications

  • Polymers like Poly(N-isopropyl acrylamide), synthesized from related compounds, show promise in drug delivery due to their thermoresponsive properties. Controlled room-temperature polymerization techniques have been developed to create such polymers, opening new avenues in targeted drug delivery systems (Convertine, Ayres, Scales, Lowe, & McCormick, 2004).

Corrosion Inhibition

  • Certain acrylamide derivatives, including those related to the compound , have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This research is significant in materials science, particularly in preventing corrosion of metals (Abu-Rayyan et al., 2022).

Polymer Science

  • The synthesis and polymerization of new (meth)acrylamides bearing a hindered piperidine and a hydroxyl group have been explored. These studies contribute to the development of multifunctional polymers with potential applications in various industries (Ling & Habicher, 2001).

Agricultural Applications

  • Novel phenyl methoxyacrylate derivatives containing a 2-alkenylthiopyrimidine substructure have been synthesized and evaluated for acaricidal activity, demonstrating the potential of such compounds in pest control and agriculture (Hao, Cai, Cao, & Du, 2020).

Properties

IUPAC Name

(E)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-28-19-9-7-17(8-10-21(25)23-16-18-6-5-11-22-15-18)14-20(19)29(26,27)24-12-3-2-4-13-24/h5-11,14-15H,2-4,12-13,16H2,1H3,(H,23,25)/b10-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSVNBHDIZKPRH-CSKARUKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CN=CC=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
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(E)-3-(4-methoxy-3-piperidin-1-ylsulfonylphenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.